2-{4-[(3,4-dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid
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Overview
Description
2-{4-[(3,4-dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid is a complex organic compound characterized by the presence of a dichlorophenyl group attached to a methoxyphenyl moiety, linked through an ethanimidamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,4-dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3,4-dichlorophenylmethanol with 4-hydroxybenzaldehyde to form the intermediate 4-[(3,4-dichlorophenyl)methoxy]benzaldehyde. This intermediate is then subjected to a reductive amination reaction with ethanimidamide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3,4-dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the imidamide group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-{4-[(3,4-dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[(3,4-dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-[(3,4-dichlorophenyl)methoxy]benzaldehyde: An intermediate in the synthesis of the target compound.
3,4-dichlorophenylmethanol: A precursor used in the initial steps of the synthesis.
Ethanimidamide: A key reactant in the formation of the final product.
Uniqueness
2-{4-[(3,4-dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2680538-96-7 |
---|---|
Molecular Formula |
C17H18Cl2N2O3 |
Molecular Weight |
369.2 |
Purity |
95 |
Origin of Product |
United States |
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